

1,2-Bis(tosyloxy)ethane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Bis(tosyloxy)ethane

Cat. No.: B1267912

[Get Quote](#)

An In-Depth Technical Guide to **1,2-Bis(tosyloxy)ethane**

Introduction

1,2-Bis(tosyloxy)ethane, also known by its IUPAC name ethane-1,2-diyi bis(4-methylbenzenesulfonate), is a bifunctional organic compound widely utilized as a versatile reagent and intermediate in organic synthesis and medicinal chemistry.^[1] Its structure features an ethylene glycol core functionalized with two tosylate groups, which are excellent leaving groups. This characteristic makes it a valuable precursor for the introduction of an ethylene bridge in various molecules and for the synthesis of macrocyclic compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications relevant to researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of **1,2-Bis(tosyloxy)ethane** consists of an ethane backbone substituted with two tosyl groups at the 1 and 2 positions. The tosyl group ($\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2$) provides good leaving group ability, crucial for its reactivity.

Chemical Structure:

IUPAC Name: Ethane-1,2-diyi bis(4-methylbenzenesulfonate)^[2]

Synonyms: 1,2-Bis(p-toluenesulfonyloxy)ethane, Ethylene glycol bis(p-toluenesulfonate), Ethylene glycol ditosylate.[3]

Physicochemical Properties

1,2-Bis(tosyloxy)ethane is a white crystalline solid at room temperature.[4] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ O ₆ S ₂	[1][5]
Molecular Weight	370.44 g/mol	[3][5]
Melting Point	124-127 °C	[1][2][6]
Boiling Point	544.3 °C at 760 mmHg	[2]
Density	1.326 g/cm ³	[2]
Solubility	Slightly soluble in water.	[1][6]
Appearance	White to almost white powder or crystal.	
CAS Number	6315-52-2	[5][6]

Experimental Protocols: Synthesis of 1,2-Bis(tosyloxy)ethane

The most common method for the synthesis of **1,2-Bis(tosyloxy)ethane** involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base.[6][7] Several variations of this procedure exist, differing in the choice of solvent and base.

Synthesis using Pyridine as Solvent and Base

This protocol is a widely used method for the preparation of **1,2-Bis(tosyloxy)ethane**.

Procedure:

- Dissolve 19.8 g (0.3 mol) of ethylene glycol in 150 mL of distilled pyridine in a flask equipped with a mechanical stirrer.
- Cool the solution in an ice bath.
- Slowly add 123 g (0.65 mol) of p-toluenesulfonyl chloride to the stirred solution, ensuring the reaction temperature is maintained below 20°C.
- If the mixture becomes too thick to stir, dilute with an additional 200 mL of pyridine.
- Continue stirring the reaction mixture for an additional 2 hours and 30 minutes after the addition is complete.
- Pour the reaction mixture into a solution of 170 mL of 12 N HCl in 500 mL of ice.
- Filter the resulting solid precipitate.
- Dissolve the solid in 250 mL of refluxing methanol and filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool to room temperature to crystallize the product.
- Filter the white solid and dry it under vacuum.
- The expected yield of pure 1,2-bis-toluoxyethane is approximately 92.4 g (83% yield).[\[6\]](#)

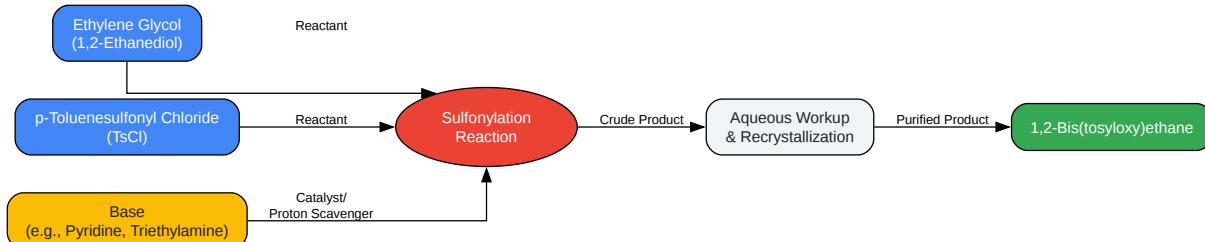
Synthesis using Acetone and Triethylamine

This method offers an alternative solvent and base system.

Procedure:

- In a three-neck flask, dissolve 9.5 g of p-toluenesulfonyl chloride in 20 mL of acetone.
- Place the flask in an ice bath and add two drops of pyridine, 10 mL of triethylamine, and 2.75 mL of ethylene glycol. A white solid will form.
- Allow the reaction to proceed for 20 hours.

- Filter the mixture and evaporate the filtrate.
- Dissolve the residue in 30 mL of dichloromethane and extract three times with 20 mL of distilled water.
- Evaporate the dichloromethane layer and recrystallize the residue from a mixture of 20 mL of chloroform and 30 mL of petroleum ether.
- The resulting white solid of **1,2-Bis(tosyloxy)ethane** has a reported yield of 76.7% and a melting point of 123-124°C.[7]


Applications in Drug Development and Organic Synthesis

1,2-Bis(tosyloxy)ethane serves as a key building block in the synthesis of various organic molecules, including those with pharmaceutical relevance.

- Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[1][7]
- Precursor for Radiolabeled Compounds: It is a precursor for the synthesis of [18F]Fluoroethylcholine, a radiotracer used in positron emission tomography (PET) imaging for cancer diagnosis.[3]
- Synthesis of Macrocycles: It is employed in the synthesis of macrocyclic compounds such as cyclohexyl-fused 1,4,7-triazacyclononane and various calixarenes.[6] These macrocycles can act as ligands for metal ions or as host molecules in supramolecular chemistry.
- Catalyst Ligand Synthesis: It is used to prepare 1,4,7-tritosyl-1,4,7-triazacyclononane, which can be utilized as a catalyst ligand in low-temperature bleaching processes.[1][7]

Logical Relationships in Synthesis

The synthesis of **1,2-Bis(tosyloxy)ethane** follows a straightforward logical pathway involving the reaction of a diol with a sulfonyl chloride. This process is a classic example of esterification to form a sulfonate ester.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1,2-Bis(tosyloxy)ethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 1,2-bis(tosyloxy)ethane | CAS#:6315-52-2 | Chemsoc [chemsoc.com]
- 3. NUCMEDCOR. 1,2-Bis(tosyloxy)ethane (5 mg) [nucmedcor.com]
- 4. guidechem.com [guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1,2-BIS(TOSYLOXY)ETHANE | 6315-52-2 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [1,2-Bis(tosyloxy)ethane chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267912#1-2-bis-tosyloxy-ethane-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com